molecular formula C17H21N5O B12617019 N-(2-Aminoethyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide CAS No. 909729-58-4

N-(2-Aminoethyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide

Cat. No.: B12617019
CAS No.: 909729-58-4
M. Wt: 311.4 g/mol
InChI Key: QQMDDPMNXDBPMK-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide is a synthetic organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various fields, including dyeing, medicine, and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide typically involves the following steps:

    Diazotization: The starting material, 4-(dimethylamino)aniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with N-(2-aminoethyl)benzamide under basic conditions to form the azo compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale diazotization and coupling reactions, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form different products.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium dithionite and hydrogen gas with a catalyst.

    Substitution: Reagents and conditions depend on the specific substitution reaction but may include halogens, acids, or bases.

Major Products Formed

    Oxidation: Products may include nitro compounds or other oxidized derivatives.

    Reduction: Products typically include primary or secondary amines.

    Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

N-(2-Aminoethyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide depends on its specific application. In biological systems, it may interact with proteins, enzymes, or DNA, affecting various cellular pathways. The azo group can undergo reduction to form active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)-4-{(E)-[4-(methylamino)phenyl]diazenyl}benzamide
  • N-(2-Aminoethyl)-4-{(E)-[4-(ethylamino)phenyl]diazenyl}benzamide
  • N-(2-Aminoethyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoic acid

Uniqueness

N-(2-Aminoethyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide is unique due to its specific structure, which may confer distinct chemical and biological properties compared to similar compounds. Its dimethylamino group can influence its reactivity and interactions with other molecules.

Properties

CAS No.

909729-58-4

Molecular Formula

C17H21N5O

Molecular Weight

311.4 g/mol

IUPAC Name

N-(2-aminoethyl)-4-[[4-(dimethylamino)phenyl]diazenyl]benzamide

InChI

InChI=1S/C17H21N5O/c1-22(2)16-9-7-15(8-10-16)21-20-14-5-3-13(4-6-14)17(23)19-12-11-18/h3-10H,11-12,18H2,1-2H3,(H,19,23)

InChI Key

QQMDDPMNXDBPMK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCN

Origin of Product

United States

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